molecular formula C7H13NO2 B1159020 4-(3-Hydroxy-2-methylpropyl) Pyrrolidone

4-(3-Hydroxy-2-methylpropyl) Pyrrolidone

Cat. No.: B1159020
M. Wt: 143.18
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Hydroxy-2-methylpropyl) Pyrrolidone is a pyrrolidone derivative featuring a branched hydroxyalkyl substituent at the 4-position of the pyrrolidone ring. Pyrrolidone derivatives are widely utilized in pharmaceuticals, industrial solvents, and polymer sciences due to their biocompatibility, solubility, and chemical stability .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18

Synonyms

4-(1-Hydroxypropan-2-yl)pyrrolidin-2-one; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substituent on the pyrrolidone ring critically influences physicochemical and biological properties. Below is a comparative analysis of key pyrrolidone derivatives:

1-(2-Hydroxyethyl)pyrrolidone
  • Substituent : A linear 2-hydroxyethyl group at the 1-position.
  • Key Properties: High water solubility due to the hydroxyl group. Degrades under thermal and oxidative conditions, forming pyrrolidine and other byproducts (e.g., ammonia, NPYR) .
Phenylpiracetam
  • Substituent : A phenyl group attached to the pyrrolidone nucleus.
  • Key Properties :
    • Enhanced lipid solubility and blood-brain barrier penetration compared to unmodified pyrrolidones.
    • Demonstrates neuroactive effects, improving cognition and memory .
    • The phenyl group increases bioavailability and receptor affinity.
N-Methyl Pyrrolidone (NMP)
  • Substituent : A methyl group on the nitrogen atom.
  • Key Properties :
    • Low viscosity, high thermal stability, and miscibility with water/organic solvents.
    • Widely used as an industrial solvent in electronics, pharmaceuticals, and coatings .
    • Regulatory concerns due to toxicity at high concentrations (air exposure limit: 100 ppm) .
Pyrimidin-dione Derivatives (Compounds 7–9)
  • Substituent : (3-Hydroxy-2-hydroxymethyl)propyl group on a pyrimidin-dione ring.
  • Key Properties :
    • Exhibit structural similarity to 4-(3-Hydroxy-2-methylpropyl) Pyrrolidone but with a different heterocyclic core.
    • Modified solubility and hydrogen-bonding capacity due to dual hydroxyl groups .

Physicochemical Properties

Table 1: Comparative Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Solubility Stability
4-(3-Hydroxy-2-methylpropyl) Pyrrolidone 3-Hydroxy-2-methylpropyl ~185 (estimated) Polar solvents, partial lipid solubility Likely stable due to branched chain
1-(2-Hydroxyethyl)pyrrolidone 2-Hydroxyethyl ~143 Water, alcohols Degrades at high temperatures
Phenylpiracetam Phenyl ~218 Lipid-soluble High metabolic stability
NMP N-Methyl 99.14 Water, organics Thermally stable
  • Solubility : Branched hydroxyalkyl groups (as in 4-(3-Hydroxy-2-methylpropyl) Pyrrolidone) balance hydrophilic and lipophilic properties, unlike the purely hydrophilic 1-(2-Hydroxyethyl)pyrrolidone or lipid-soluble Phenylpiracetam.
  • Stability : Branched substituents may reduce degradation rates compared to linear chains (e.g., 1-(2-Hydroxyethyl)pyrrolidone forms pyrrolidine under oxidative stress ).
Pharmaceutical Potential
  • 4-(3-Hydroxy-2-methylpropyl) Pyrrolidone: Hypothesized to exhibit antioxidant and cytotoxic activity based on structural analogs (e.g., compound 1 in , a phenolic derivative with IC50 = 9.97 µg/mL ).
  • Phenylpiracetam : Neuroactive properties due to phenyl-enhanced bioavailability .
  • 1-(2-Hydroxyethyl)pyrrolidone: Limited bioactivity due to instability but used in drug formulations as a solubilizer .
Industrial Use
  • NMP : Preferred in electronics and coatings for its solvent power and thermal resilience .
  • PVP (Polyvinylpyrrolidone) : A polymerized derivative used in drug delivery for its biocompatibility and solubility .

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